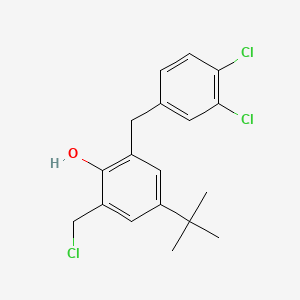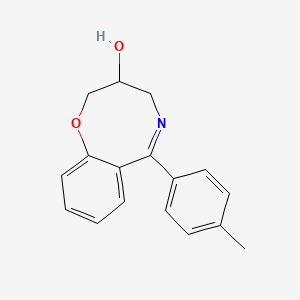
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H14O4. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a condensation reaction involving Meldrum’s acid and butyraldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the butylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is attributed to the presence of the dioxane ring, which stabilizes the transition states and intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar reactivity and applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another compound with a similar structure but different reactivity.
Barbituric Acid (2,4,6-Trihydroxypyrimidine): Shares some chemical properties but has distinct applications.
Uniqueness
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific butylidene substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications .
Propiedades
Número CAS |
25464-87-3 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5-butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O4/c1-4-5-6-7-8(11)13-10(2,3)14-9(7)12/h6H,4-5H2,1-3H3 |
Clave InChI |
ADLJLXZMIIKBEK-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C1C(=O)OC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


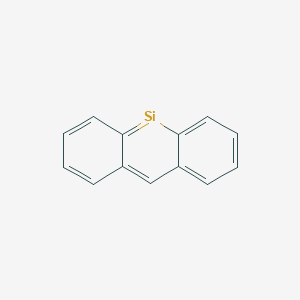
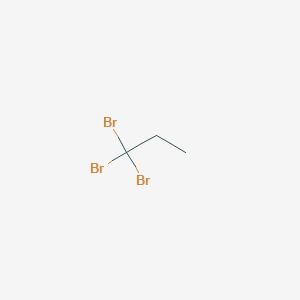
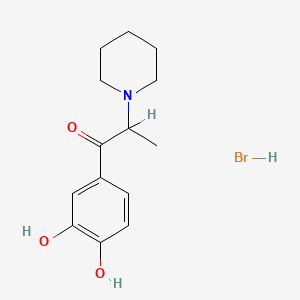
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)


![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

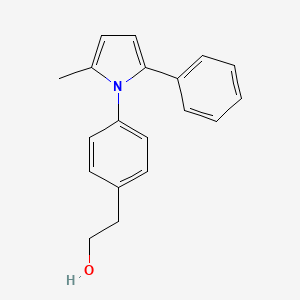
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
